

Literature review of "1-Bromo-2,2-dimethylpentane" applications

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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

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An In-depth Technical Guide to 1-Bromo-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for **1-Bromo-2,2-dimethylpentane** is available in the public domain. This guide has been compiled based on its structural similarity to other neopentyl-like alkyl halides and general principles of organic chemistry. The experimental protocols and spectral data are predictive and should be considered as such.

Introduction

1-Bromo-2,2-dimethylpentane is a halogenated alkane with the chemical formula C₇H₁₅Br. Its structure features a bromine atom attached to a primary carbon, which is adjacent to a quaternary carbon center. This "neopentyl-like" arrangement results in significant steric hindrance around the reactive C-Br bond, which profoundly influences its chemical reactivity. While not extensively documented in scientific literature, its structural motifs suggest potential applications as a building block in organic synthesis, particularly in the introduction of sterically bulky alkyl groups. This guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity.

Physicochemical Properties



Quantitative data for **1-Bromo-2,2-dimethylpentane** is primarily based on computational predictions available from databases such as PubChem.

| Property | Value (Predicted) |
|-------------------|--|
| Molecular Formula | C7H15Br |
| Molecular Weight | 179.10 g/mol |
| IUPAC Name | 1-bromo-2,2-dimethylpentane |
| CAS Number | 79803-29-5 |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Not experimentally determined |
| Density | Not experimentally determined |
| Solubility | Expected to be soluble in organic solvents, insoluble in water |

Synthesis

A plausible and common method for the synthesis of **1-Bromo-2,2-dimethylpentane** is the bromination of the corresponding alcohol, 2,2-dimethylpentan-1-ol. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically employed for this transformation. The reaction with PBr₃ is often preferred for primary alcohols as it generally avoids carbocation rearrangements.

Proposed Experimental Protocol for Synthesis via PBr₃

Reaction: 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂OH + PBr₃ \rightarrow 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂Br + H₃PO₃

Materials:

- 2,2-dimethylpentan-1-ol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane



- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask with reflux condenser and dropping funnel

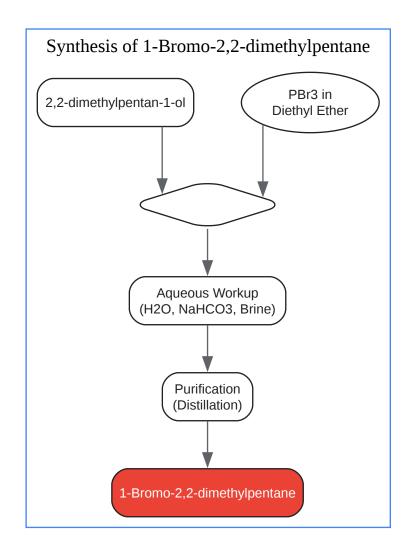
Procedure:

- In a round-bottom flask, dissolve 2,2-dimethylpentan-1-ol in an excess of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10
 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Cool the mixture and carefully pour it over crushed ice.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **1-Bromo-2,2-dimethylpentane** can be purified by fractional distillation.

Note: This is a generalized procedure and would require optimization for specific yield and purity targets.

Synthesis Workflow Diagram





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A plausible workflow for the synthesis of **1-Bromo-2,2-dimethylpentane**.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, the following tables summarize the predicted spectroscopic data for **1-Bromo-2,2-dimethylpentane** based on its structure.

Predicted ¹H NMR Data (in CDCl₃)



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-------------------------------------|
| ~3.3 - 3.5 | Singlet (s) | 2H | -CH ₂ -Br |
| ~1.3 - 1.5 | Triplet (t) | 2H | -CH2-CH2-CH3 |
| ~1.2 - 1.4 | Sextet (m) | 2H | -CH2-CH2-CH3 |
| ~0.9 | Triplet (t) | 3H | -CH ₂ -CH ₃ |
| ~0.9 | Singlet (s) | 6H | -C(CH ₃) ₂ - |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| ~45 - 50 | -CH ₂ -Br |
| ~40 - 45 | -C(CH ₃) ₂ - |
| ~35 - 40 | -CH ₂ -CH ₂ -CH ₃ |
| ~25 - 30 | -C(CH ₃) ₂ - |
| ~18 - 22 | -CH ₂ -CH ₂ -CH ₃ |
| ~14 | -CH ₂ -CH ₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |
|-------------------|-----------|-------------------------|
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (methylene) |
| 1380 - 1365 | Medium | C-H bend (methyl) |
| ~1250 | Medium | C-C skeletal vibrations |
| 650 - 550 | Strong | C-Br stretch |

Predicted Mass Spectrometry Fragmentation



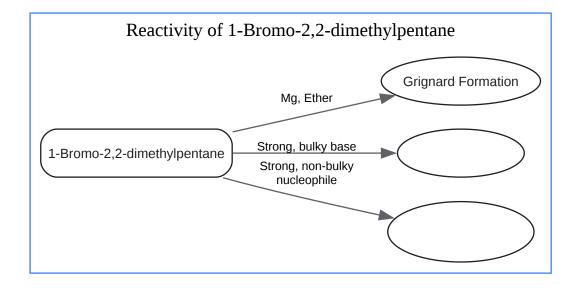
| m/z Value | Fragment Ion |
|-----------|---|
| 178/180 | [M] ⁺ (Molecular ion peak, Br isotopes) |
| 149/151 | [M - C ₂ H₅] ⁺ |
| 121/123 | [M - C ₄ H ₉] ⁺ |
| 99 | [M - Br]+ |
| 57 | [C ₄ H ₉] ⁺ (tert-butyl cation, likely base peak) |

Reactivity and Potential Applications

The reactivity of **1-Bromo-2,2-dimethylpentane** is dominated by the steric hindrance around the α -carbon. This makes it a poor substrate for bimolecular nucleophilic substitution (SN2) reactions.

Nucleophilic Substitution and Elimination Reactions

Due to the bulky 2,2-dimethylpentyl group, direct backside attack by a nucleophile is severely hindered, making the SN2 pathway extremely slow.[1][2][3] The formation of a primary carbocation is energetically unfavorable, thus the SN1 mechanism is also unlikely.[4] Strong, bulky bases are likely to favor elimination (E2) over substitution.[5][6]



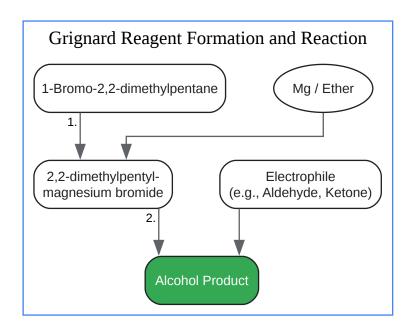
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Predicted reactivity pathways for **1-Bromo-2,2-dimethylpentane**.

Grignard Reagent Formation

One of the most viable applications for sterically hindered primary alkyl halides is the formation of Grignard reagents.[7][8][9] The reaction with magnesium metal in an ethereal solvent would likely proceed to form 2,2-dimethylpentylmagnesium bromide. This organometallic reagent can then be used as a potent nucleophile to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.



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Formation and subsequent reaction of the Grignard reagent.

Applications in Drug Development

There is no specific information available on the use of **1-Bromo-2,2-dimethylpentane** in drug development. However, as a source of a sterically hindered alkyl group, it could potentially be used in the synthesis of novel pharmacologically active molecules where such a bulky, lipophilic moiety is desired to modulate properties like binding affinity, selectivity, or metabolic stability.

Conclusion



1-Bromo-2,2-dimethylpentane represents a sterically hindered primary alkyl halide with predicted chemical behavior analogous to other neopentyl-like structures. While its synthesis is feasible through standard methods, its reactivity is significantly influenced by steric hindrance, making it a poor substrate for SN2 reactions but a potentially useful precursor for Grignard reagents. The lack of extensive experimental data in the literature underscores the need for further research to fully characterize its properties and explore its potential applications in organic synthesis and medicinal chemistry. The information presented in this guide serves as a foundational reference based on established chemical principles.

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